molecular formula C6H5ClN4 B1610530 7-Chloroimidazo[1,2-a]pyrimidin-5-amine CAS No. 57473-36-6

7-Chloroimidazo[1,2-a]pyrimidin-5-amine

Cat. No.: B1610530
CAS No.: 57473-36-6
M. Wt: 168.58 g/mol
InChI Key: UGDKCKGUKZZMIT-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and an amine group at the 5th position. It has garnered significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroimidazo[1,2-a]pyrimidin-5-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with α-bromoketones, followed by cyclization and chlorination . The reaction conditions often involve the use of solvents like toluene or ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and chlorination steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloroimidazo[1,2-a]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Amines, thiols, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products:

    Oxidation: Formation of corresponding imidazo[1,2-a]pyrimidin-5-one derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives with various functional groups.

Scientific Research Applications

7-Chloroimidazo[1,2-a]pyrimidin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloroimidazo[1,2-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, in the context of antimicrobial activity, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-a]pyrimidin-5-one: Similar structure but with a ketone group at the 5th position instead of an amine group.

Uniqueness: 7-Chloroimidazo[1,2-a]pyrimidin-5-amine is unique due to the presence of both a chlorine atom and an amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and a broad range of applications in medicinal chemistry and material science .

Properties

IUPAC Name

7-chloroimidazo[1,2-a]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-3-5(8)11-2-1-9-6(11)10-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDKCKGUKZZMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=NC2=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482764
Record name 7-Chloroimidazo[1,2-a]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57473-36-6
Record name 7-Chloroimidazo[1,2-a]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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